3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O2/c1-15-7-9-18(10-8-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-5-4-6-17(26)11-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUXMXPLCJHTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like pyrazoloquinolines .
Chemical Reactions Analysis
3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.
- Case Study: Aydin et al. synthesized several derivatives of quinoline and evaluated their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting that modifications to the pyrazoloquinoline structure can enhance its potency against cancer cells .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of pyrazoloquinoline possess activity against both gram-positive and gram-negative bacteria.
- Case Study: A study conducted on various substituted pyrazoloquinolines revealed that some compounds exhibited minimum inhibitory concentration (MIC) values ranging from 15.62 to 250 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a novel antimicrobial agent .
Research suggests that pyrazoloquinolines may inhibit topoisomerases, enzymes critical for DNA replication and repair in cancer cells . This inhibition can lead to apoptosis in malignant cells.
Disruption of Bacterial Cell Wall Synthesis
The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Key Structural and Functional Comparisons
Anti-Inflammatory Activity
- Electron-Donating Groups (e.g., Methoxy, Hydroxyl): Compounds with 4-hydroxyphenylamino (2i) or 4-carboxyphenylamino (2m) substituents exhibit potent NO inhibition by suppressing iNOS and COX-2 expression . The 7,8-dimethoxy groups in the target compound may similarly enhance solubility and target binding via hydrogen bonding.
- Bromine Substitution: Bromine at position 3 (target compound) vs. position 8 () alters steric and electronic effects. Bromine’s electron-withdrawing nature may modulate quinoline ring electron density, affecting interactions with inflammatory enzymes .
Cytotoxicity and Topoisomerase Inhibition
- Pyrazolo[4,3-f]quinolines (e.g., 1A in ) with bromo and methyl groups show cytotoxicity via topoisomerase I/IIα inhibition.
Metabolic Stability
Quantitative Structure-Activity Relationship (QSAR) Insights
- Amino Groups at Position 3/4: Derivatives with 3-NH₂ and 4-aryl amino groups (e.g., 2i, 2m) show enhanced anti-inflammatory activity due to hydrogen bonding with iNOS .
- Methoxy Substitution: 7,8-Dimethoxy groups likely increase membrane permeability and reduce oxidative metabolism, as seen in other quinoline-based drugs .
Biological Activity
The compound 3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, known for its diverse biological activities and potential therapeutic applications. This article examines its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a complex structure that includes:
- A pyrazoloquinoline core , which is pivotal for its biological activity.
- Substituents such as bromophenyl and dimethoxy groups that enhance its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. The unique substitutions in this compound may enhance its efficacy against various cancer types.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In vitro studies have shown that it can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory processes .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar pyrazoloquinolines have been reported to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.
The biological activity of this compound is thought to involve:
- Binding to specific enzymes : This can inhibit key biochemical pathways involved in disease progression.
- Interaction with cellular receptors : Modulating signal transduction pathways that influence cell growth and survival.
- Gene expression modulation : Affecting the transcription of genes associated with inflammation and cancer.
Case Studies and Experimental Data
A series of studies have focused on the compound's biological activity:
Q & A
What are the key synthetic routes and optimization strategies for 3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
Basic Research Question
The compound is typically synthesized via cyclocondensation of substituted quinoline precursors with arylhydrazines. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can react with 3-bromophenylhydrazine under basic conditions to form the pyrazoloquinoline core . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., iodine or trifluoroacetic acid) to improve yields (reported 32–70%) .
How is structural characterization of this compound performed, and what challenges arise in confirming its regiochemistry?
Basic Research Question
Characterization relies on and NMR to resolve substituent positions (e.g., methoxy groups at C7/C8 and bromophenyl at C3). Challenges include distinguishing between isomeric pyrazoloquinoline regioisomers. X-ray crystallography via SHELX software (e.g., SHELXL for refinement) confirms regiochemistry by analyzing bond lengths and dihedral angles (e.g., deviations <0.2 Å from planarity) .
What in vitro biological screening methods are used to evaluate its anti-inflammatory potential?
Basic Research Question
The compound’s anti-inflammatory activity is tested via LPS-stimulated RAW 264.7 macrophage assays, measuring nitric oxide (NO) inhibition (IC values in submicromolar ranges). Parallel Western blotting evaluates suppression of iNOS and COX-2 expression . Dose-response curves (0.1–10 µM) and cytotoxicity assays (MTT/PI staining) ensure selectivity .
How can QSAR models guide the design of analogs with enhanced inhibitory activity against bacterial β-glucuronidase?
Advanced Research Question
3D-QSAR (CoMFA/CoMSIA) correlates substituent electronic and steric features with β-glucuronidase inhibition. Key parameters include:
- Electron-withdrawing groups (e.g., Br at C3) enhance binding via hydrophobic interactions.
- Amino groups at C4 improve solubility and pH-dependent activity (optimal at pH 7.0 due to enzyme pocket charge) .
Docking studies (AutoDock Vina) identify hydrogen bonds with Glu413 and Tyr472 residues .
How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Advanced Research Question
Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). Solutions include:
- Prodrug strategies : Esterification of methoxy groups to enhance absorption.
- Co-administration with pharmacokinetic enhancers (e.g., cyclodextrins for solubility) .
- Tissue distribution studies (LC-MS/MS) to verify target engagement in intestinal vs. tumor tissues .
What crystallographic challenges arise in determining the absolute configuration of this compound?
Advanced Research Question
Heavy atoms (Br) create absorption anomalies, requiring synchrotron radiation for high-resolution data. SHELXD/SHELXE resolve phase ambiguities via dual-space methods, while TWIN laws address potential pseudo-merohedral twinning . Refinement with anisotropic displacement parameters improves accuracy for bromine’s thermal motion .
What alternative synthetic strategies can improve regioselectivity for the pyrazoloquinoline core?
Advanced Research Question
Microwave-assisted synthesis reduces side reactions (e.g., C4 vs. C5 cyclization) by accelerating reaction kinetics. Catalytic systems like ferrocenyl-phosphine enable enantioselective annulation (e.g., with MBH carbonates) to access chiral analogs . Flow chemistry with immobilized catalysts (e.g., Pd/C) enhances yield reproducibility .
How does pH influence the compound’s mechanism of action in bacterial β-glucuronidase inhibition?
Advanced Research Question
The protonation state of the 3-amino group modulates binding. At neutral pH (intestinal lumen), the deprotonated amine forms stronger H-bonds with βG’s catalytic triad. Acidic pH (stomach) reduces affinity due to repulsion with positively charged enzyme pockets. Fluorescence polarization assays confirm pH-dependent IC shifts (e.g., 10-fold decrease at pH 5.0 vs. 7.4) .
What role do electron-donating vs. withdrawing substituents play in fluorescence properties for imaging applications?
Advanced Research Question
Methoxy groups (electron-donating) at C7/C8 enhance quantum yield (QY = 0.45 in cyclohexane) by stabilizing excited states. Bromine (electron-withdrawing) at C3 redshifts emission (λ = 447 nm) via conjugation effects. Time-resolved fluorescence (TCSPC) measures lifetime (τ = 4.2 ns), confirming suitability for live-cell imaging .
How can synergistic effects with chemotherapeutics like CPT-11 be systematically evaluated?
Advanced Research Question
Combination index (CI) analysis (Chou-Talalay method) quantifies synergy in colorectal cancer models. Dose matrices (e.g., 0.1–5 mg/kg CPT-11 + 10–50 mg/kg compound) reveal CI <1.0 (synergy) via reduced diarrhea incidence and tumor volume. Mechanistic studies (RNA-seq) identify downregulated βG and upregulated apoptosis genes (e.g., BAX/BCL-2 ratio) .
Notes on Methodological Rigor
- Data Triangulation : Combine crystallography (SHELX), spectroscopy, and docking to validate structure-activity relationships .
- Reproducibility : Report reaction conditions (solvent purity, catalyst lot) to mitigate batch variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies (e.g., 3R principles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
